molecular formula C16H28O4 B102660 Dihexyl fumarate CAS No. 19139-31-2

Dihexyl fumarate

Cat. No.: B102660
CAS No.: 19139-31-2
M. Wt: 284.39 g/mol
InChI Key: QMCVOSQFZZCSLN-VAWYXSNFSA-N
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Description

Dihexyl fumarate is a useful research compound. Its molecular formula is C16H28O4 and its molecular weight is 284.39 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolic and Biochemical Applications

Metabolic Pathways and Excretion Kinetics Dihexyl fumarate, particularly its related compound di(2-ethylhexyl) adipate (DEHA), is observed for its metabolism and excretion kinetics. A study demonstrated the metabolism of DEHA in human subjects, shedding light on the urinary excretion of specific metabolites. This research offers vital insights for exposure and risk assessments related to such compounds (Nehring et al., 2019).

Epigenetic Modifications and Cellular Transformations Fumarate plays a significant role in epigenetic changes, particularly in the context of mutations in the tricarboxylic acid cycle enzyme fumarate hydratase. These changes are implicated in the aggressive behavior of certain renal cancers. The study reveals how fumarate can inhibit specific enzymes involved in DNA and histone demethylation, leading to profound changes in cellular behavior and tumor progression (Sciacovelli et al., 2016).

Biotechnological Production of Fumarate Microbial engineering efforts have focused on optimizing the biosynthetic pathways for fumarate production. A study on Escherichia coli successfully enhanced the transmission efficiency of intermediate metabolites in the noncyclic glyoxylate pathway, significantly boosting fumarate production. Such advancements are crucial for efficient microbial production of fumarate, which has wide applications in various industries (Chen et al., 2020).

Regulation of Gene Expression Fumarate's accumulation in certain mutated cells influences gene expression through epigenetic mechanisms. It's shown to regulate the expression of hypoxia-inducible genes via TET enzymes, which play a role in modifying DNA. This regulatory effect is part of a complex network of responses under specific cellular conditions, highlighting fumarate's role in cellular signaling and gene regulation (Laukka et al., 2015).

Industrial and Environmental Applications

Differential Uptake in Yeast Species The study of fumarate's uptake by different yeast species offers insights into its role in metabolic processes and potential industrial applications. The differential ability of yeast species like Candida utilis and Schizosaccharomyces pombe to degrade and utilize fumarate and related compounds can be leveraged for the production of fine chemicals and other commercial products (Saayman et al., 2000).

Fumarate in Ruminant Nutrition Research into the use of disodium fumarate in ruminant nutrition shows that it can influence methane production and the fermentation of concentrate feeds. Such findings have implications for improving the efficiency of ruminant nutrition and mitigating environmental impacts associated with methane emissions from livestock (Carro & Ranilla, 2003).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

dihexyl (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCVOSQFZZCSLN-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C=CC(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC(=O)/C=C/C(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893393
Record name Dihexyl (2E)-2-butenedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butenedioic acid (2E)-, 1,4-dihexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

19139-31-2
Record name Dihexyl fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19139-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihexyl fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019139312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2E)-, 1,4-dihexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dihexyl (2E)-2-butenedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihexyl fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHEXYL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3O343SS2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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